(S)-[Rh COD TCFP]BF4
Description
Properties
Molecular Formula |
C22H44BF4P2Rh- |
|---|---|
Molecular Weight |
560.2 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;ditert-butyl-[[tert-butyl(methyl)phosphanyl]methyl]phosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C14H32P2.C8H12.BF4.Rh/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11H2,1-10H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t15-;;;/m0.../s1 |
InChI Key |
CRUGJRKRRYVPDF-ZRXYBOGPSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC([P@](CP(C(C)(C)C)C(C)(C)C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C.C1CC=CCCC=C1.[Rh] |
Origin of Product |
United States |
Synthesis and Ligand Architectural Design of S Rh Cod Tcfp Bf4
Synthetic Methodologies for the P-Chirogenic TCFP Ligand
The synthesis of the Trichickenfootphos (TCFP) ligand is a significant achievement in organophosphorus chemistry, centered on the creation of a P-chirogenic center—a phosphorus atom bonded to four different substituents. ub.edu This ligand is noted for its C1-symmetry and electron-rich nature, which are crucial to its function. wiley-vch.denih.gov
Utilizing Phosphine-Borane Chemistry as Synthetic Intermediates
A pivotal strategy in the synthesis of P-chirogenic phosphine (B1218219) ligands like TCFP is the use of phosphine-boranes as synthetic intermediates. nih.govtcichemicals.com This method offers a more convenient route compared to older techniques that relied on phosphine oxides. tcichemicals.comscribd.com The borane (B79455) (BH3) group acts as a protective shield for the lone pair of electrons on the trivalent phosphorus atom. nih.gov This protection confers remarkable stability, making the phosphine-borane adducts resistant to air and moisture, which would otherwise lead to oxidation of the phosphine. nih.govrug.nl
The synthesis using these intermediates involves several key transformations:
Deprotonation and Alkylation: Tertiary phosphine-boranes containing a methyl group can be deprotonated and then reacted with various electrophiles to build the desired structure. nih.govjst.go.jp
Stereospecific Deboranation: The borane group can be removed stereospecifically at a later stage to yield the final, unprotected phosphine ligand, ready for coordination to a metal center. nih.gov
The stability and predictable stereochemistry of phosphine-borane chemistry have been instrumental in the development and accessibility of complex P-chirogenic ligands. nih.govjst.go.jp
Strategies for Enantiopure P-Stereogenic Phosphine Synthesis
Achieving enantiopurity at the phosphorus center is a formidable challenge, and several strategies have been developed to this end. These methods are fundamental to accessing ligands like TCFP in their single-enantiomer form.
| Synthesis Strategy | Description | Key Features |
| Classical Resolution | This method involves separating a racemic mixture of a phosphine precursor, typically a secondary phosphine oxide (SPO), by forming diastereomeric complexes with a chiral resolving agent. nsf.govnih.gov Agents like mandelic acid or O,O'-dibenzoyltartaric acid (DBTA) have been used effectively. nih.gov | Relies on the differential solubility or crystallizability of diastereomers. It is a well-established but sometimes inefficient method. rug.nl |
| Chiral Auxiliaries | A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of subsequent reactions. The auxiliary is cleaved in a later step. The Jugé-Stephan method, using an ephedrine-derived oxazaphospholidine borane, is a prime example. rsc.org | Allows for highly stereoselective, stepwise substitutions on the phosphorus atom, with predictable retention or inversion of configuration at each step. rsc.org |
| Asymmetric Synthesis | This approach creates the stereogenic phosphorus center directly in an enantioselective manner. A notable example is the desymmetrization of prochiral phosphine-boranes using a chiral base, such as the (−)-sparteine/BuLi system. rug.nl | Can be highly efficient and avoids the need for resolving racemic mixtures. The work of Imamoto and others on phosphine-borane adducts has significantly advanced this field. ub.edursc.org |
Preparation of the (S)-[Rh COD TCFP]BF4 Catalyst Precursor
The final step in creating the active catalyst precursor involves coordinating the synthesized TCFP ligand to a rhodium metal center.
Formation from [Rh(COD)2]BF4 and TCFP Ligand
The complex this compound is prepared through a ligand substitution reaction. The enantiomerically pure (S)-TCFP ligand is reacted with a rhodium source, most commonly Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)2]BF4. ub.edupharmaceutical-business-review.com
The typical procedure involves stirring the TCFP ligand and [Rh(COD)2]BF4 in a suitable solvent, such as methanol (B129727) (MeOH), under an inert atmosphere. ub.edu During this process, the bidentate TCFP ligand displaces one of the two 1,5-cyclooctadiene (B75094) (COD) ligands from the rhodium(I) center to form the stable chelate complex. The final product, this compound, can then be isolated as a solid. ub.edu
Rational Ligand Design Principles Embodied in TCFP
The design of the TCFP ligand is a deliberate exercise in creating a highly effective chiral environment for asymmetric catalysis. nomuraresearchgroup.comresearchgate.net Its structure embodies specific principles that move beyond earlier, simpler models of ligand design.
Advantages of C1-Symmetry over C2-Symmetry in Asymmetric Catalysis
For a long time, C2-symmetric ligands—those possessing a twofold rotational axis of symmetry—were dominant in asymmetric catalysis. pnas.org The rationale was that their symmetry would reduce the number of possible diastereomeric catalyst-substrate intermediates, thereby simplifying the reaction pathways and potentially leading to higher enantioselectivity. pnas.org
However, further research revealed that this was an oversimplification. Modern experimental data and mechanistic studies have shown that the key intermediate that dictates the stereochemical outcome of a reaction is frequently C1-symmetric (asymmetric), even when the catalyst itself is C2-symmetric. researchgate.net In cases where the key intermediate retains C2-symmetry, the resulting enantioselectivity is often low. researchgate.net
This understanding has led to the rational design of C1-symmetric ligands like TCFP, which offer distinct advantages:
Higher Enantioselectivity: By foregoing symmetry, C1-ligands can create a more differentiated and rigid chiral pocket around the metal center. This has often resulted in higher enantiomeric excess (ee) values compared to analogous C2-symmetric systems. researchgate.netthieme-connect.com
Fine-Tuning: C1-symmetric ligands allow for more nuanced steric and electronic adjustments. Different substituents can be placed on non-equivalent parts of the ligand to optimize its interaction with a specific substrate. pnas.org
The "Three-Hindered-Quadrant" Model: The TCFP ligand is a premier example of advanced C1-symmetric design. ub.edu It features three bulky tert-butyl groups arranged asymmetrically. wiley-vch.de This configuration effectively blocks three of the four spatial quadrants around the rhodium atom, leaving only one primary pathway for substrate approach and leading to exceptional enantiocontrol. ub.eduwiley-vch.de The superior performance of the TCFP-Rh catalyst in demanding reactions, such as the synthesis of a key precursor for pregabalin (B1679071), has validated this design principle. wiley-vch.de
The success of TCFP and other C1-symmetric ligands demonstrates that a departure from symmetry can be a powerful strategy in the development of next-generation catalysts for asymmetric transformations. pnas.orgdigitellinc.com
Elucidation of the "Three-Hindered Quadrant" Steric Environment
The TCFP ligand, di-tert-butylphosphino-tert-butyl(methyl)phosphinomethane, when complexed with rhodium, establishes a distinct steric environment crucial for its catalytic efficacy. wiley-vch.de This arrangement is characterized by what is termed a "three-hindered quadrant" model. wiley-vch.deresearchgate.net In this model, the three bulky tert-butyl groups on the phosphorus atoms of the TCFP ligand effectively block three of the four quadrants around the rhodium center. wiley-vch.deacs.org
This steric hindrance leaves only one quadrant relatively unencumbered, thereby directing the approach of a prochiral substrate in a highly controlled manner. harvard.edu This directed binding is a key factor in achieving high levels of enantioselectivity in reactions such as the asymmetric hydrogenation of α-(acetamido)dehydroamino acids and other functionalized alkenes. acs.org The concept of a three-hindered quadrant ligand design offers an alternative to the more traditional C2 symmetric ligands. wiley-vch.de The superior performance of the (S)-[Rh(COD)(TCFP)]BF4 catalyst in synthesizing precursors for molecules like pregabalin has been attributed to this unique chiral environment. wiley-vch.de
The quadrant diagram for a TCFP ligand illustrates this steric arrangement, with three quadrants being sterically occupied by the bulky substituents. researchgate.net This contrasts with C2-symmetric ligands where two quadrants are typically hindered. researchgate.net
Influence of Steric and Electronic Properties of Alkyl Groups on Phosphorus Atoms
The steric and electronic properties of the alkyl groups attached to the phosphorus atoms in phosphine ligands play a critical role in determining the reactivity and selectivity of the corresponding metal complexes. oulu.fi In the TCFP ligand, the combination of tert-butyl and methyl groups on the phosphorus atoms is a deliberate design choice to fine-tune these properties.
Steric Effects: The bulky tert-butyl groups are the primary contributors to the "three-hindered quadrant" environment, as discussed previously. wiley-vch.de The size of the alkyl groups, often quantified by the Tolman cone angle, directly impacts the steric environment around the metal center. oulu.fi This steric bulk influences the coordination of substrates and can control the regioselectivity and enantioselectivity of a catalytic reaction. oulu.fiunits.it
The interplay between steric and electronic effects is crucial. oulu.fiacs.org While bulky alkyl groups create a sterically demanding environment, their electron-donating nature also modulates the electronic properties of the rhodium center, influencing its catalytic cycle. researchgate.net The modification of these properties by changing the substituents on the phosphorus atoms is a key strategy in ligand design to optimize catalyst performance for specific applications. oulu.fimdpi.com For example, replacing alkyl groups with more electron-withdrawing groups, such as perfluoroalkyls, can significantly decrease the basicity of the phosphine. mdpi.com This demonstrates the wide range of electronic tuning possible through substituent modification.
Catalytic Performance of S Rh Cod Tcfp Bf4 in Asymmetric Hydrogenation
Scope and Substrate Specificity in Asymmetric Hydrogenation
The (S)-[Rh COD TCFP]BF4 catalyst exhibits high efficacy across a range of prochiral substrates, proving particularly valuable in the synthesis of optically active compounds. wiley-vch.depharmaceutical-business-review.com Its substrate scope extends to various functionalized olefins, including dehydroamino acids and enamides. wiley-vch.depharmaceutical-business-review.comacs.org
This compound has been successfully employed in the asymmetric hydrogenation of functionalized alkenes. nih.govresearchgate.net The catalyst's design, featuring three hindered quadrants, has proven effective for this class of substrates. wiley-vch.de Research has highlighted its high catalytic activity in these reactions. nih.gov The catalyst has been utilized in the hydrogenation of various functionalized olefins, demonstrating its versatility. pharmaceutical-business-review.com
This rhodium complex is particularly effective in the stereoselective reduction of β-dehydroamino acid derivatives. nih.gov High enantioselectivities have been achieved for the asymmetric hydrogenation of both (E)- and (Z)-β-acetamido dehydroamino acid substrates. nih.gov For instance, the hydrogenation of a cyclic β-acetamido dehydroamino acid substrate resulted in an 85% enantiomeric excess (ee). nih.gov The catalyst has been successfully applied to the enantioselective synthesis of β-trifluoromethyl α-amino acids, such as trifluorovaline, through the stereoselective hydrogenation of their precursors. acs.org
Table 1: Asymmetric Hydrogenation of β-Dehydroamino Acid Derivatives with this compound
| Substrate | Product | Enantiomeric Excess (ee) |
| (E)-β-acetamido dehydroamino acid | Chiral β-amino acid | High |
| (Z)-β-acetamido dehydroamino acid | Chiral β-amino acid | High |
| Cyclic β-acetamido dehydroamino acid | Chiral cyclic β-amino acid | 85% |
| Precursor to Trifluorovaline | Trifluorovaline | High |
Data sourced from multiple studies on the catalytic performance of this compound. acs.orgnih.gov
The this compound catalyst has demonstrated excellent performance in the asymmetric hydrogenation of enamides. wiley-vch.de Mechanistic studies on rhodium-catalyzed asymmetric hydrogenation of enamides have been extensive, with the TCFP ligand playing a key role. tcichemicals.com The Rh-TCFP complex reacts with substrates like methyl (Z)-2-acetamidocinnamate (MAC) to form diastereomeric intermediates that both lead to the (R)-configured product upon hydrogenation. tcichemicals.com This catalyst has been shown to be highly selective for a wide range of terminal and trisubstituted enamides. researchgate.net
While the primary applications of this compound are in the hydrogenation of C=C bonds, the broader field of asymmetric hydrogenation includes the reduction of β-keto esters. okayama-u.ac.jp Generally, ruthenium-based catalysts are more commonly associated with the highly enantioselective hydrogenation of β-keto esters. okayama-u.ac.jpharvard.edu However, the principles of creating a chiral environment around a metal center are shared. The reduction of these substrates often proceeds through the keto tautomer, and achieving high enantioselectivity is a key goal. harvard.edu
Asymmetric Hydrogenation of Enamides and Derivatives
Enantioselectivity and Diastereoselectivity Control in this compound-Catalyzed Reactions
A hallmark of the this compound catalyst is its ability to exert stringent control over enantioselectivity and diastereoselectivity. The C1 symmetry of the TCFP ligand is a critical factor in achieving high levels of stereochemical control. wiley-vch.de
In the hydrogenation of β-dehydroamino acids, the catalyst consistently delivers high enantiomeric excesses for both E and Z isomers of the substrates. nih.gov This indicates that the catalyst's chiral environment effectively dictates the facial selectivity of hydrogen addition regardless of the initial substrate geometry.
For enamides, the Rh-TCFP system can generate multiple diastereomeric catalyst-substrate complexes. However, these intermediates often converge to produce a single major enantiomer of the product. tcichemicals.com This convergence is crucial for achieving high ee values in practical applications. The counter-ion of the rhodium complex, BF4-, can also play a role in influencing selectivity. nih.gov
The catalyst's ability to provide high enantioselectivity (often exceeding 99% ee) has been documented for a variety of dehydroamino acid and itaconic acid derivatives. researchgate.net
Table 2: Enantioselectivity in this compound Catalyzed Hydrogenations
| Substrate Class | Typical Enantiomeric Excess (ee) |
| β-Dehydroamino Acids | >95% |
| Enamides | up to 99% |
| Itaconic Acid Derivatives | >99% |
This table summarizes typical enantioselectivities achieved with the this compound catalyst. nih.govresearchgate.netresearchgate.net
Evaluation of Catalytic Activity and Turnover Frequencies (TOFs)
The catalytic activity of this compound is a significant aspect of its performance profile. The ligand's structure contributes to a highly active catalytic species. nih.gov The term "turnover number" (TON) refers to the number of moles of substrate converted per mole of catalyst, while "turnover frequency" (TOF) measures the rate of this conversion. pharmaceutical-business-review.com
The (R)-[Rh COD TCFP]BF4 catalyst, the enantiomer of the subject compound, has been used in the synthesis of a precursor for Pregabalin (B1679071) with a substrate-to-catalyst ratio (S/C) of 27,000, achieving over 99% ee. pharmaceutical-business-review.com This demonstrates the high efficiency and turnover capabilities of the TCFP-Rh system. The design of the three-hindered quadrant bisphosphine ligand was intended to improve upon the already high catalytic activity of similar ligands. nih.gov The catalyst's efficiency allows for its use in industrial processes where low catalyst loadings are economically favorable. okayama-u.ac.jp
Comparative Catalytic Efficacy with Other Rhodium-Bisphosphine Complexes
The catalytic performance of rhodium complexes in asymmetric hydrogenation is profoundly influenced by the structural and electronic properties of the chiral bisphosphine ligand. The complex this compound, featuring the Trichickenfootphos (TCFP) ligand, represents a significant development in ligand design, moving away from traditional C2-symmetric structures. Its efficacy is best understood through comparison with other classes of rhodium-bisphosphine catalysts.
The TCFP ligand is a C1-symmetric, P-chirogenic bisphosphine notable for its "three-hindered quadrant" motif. wiley-vch.de In its rhodium complex, the three bulky tert-butyl groups effectively shield three quadrants around the metal center, a design that has proven highly effective. wiley-vch.de This structural feature distinguishes it from many C2-symmetric ligands like DuPhos, DIPAMP, and BisP*, which were foundational in the field of asymmetric hydrogenation. wiley-vch.denih.gov The unique steric environment created by TCFP has led to superior performance in specific applications, such as the highly efficient synthesis of a pregabalin precursor. wiley-vch.de
Subsequent research has led to the development of ligands analogous to TCFP, aiming to improve upon its properties. A notable example is BulkyP, which replaces the non-P-stereogenic di-tert-butylphosphino group of TCFP with a di-1-adamantylphosphino group. organic-chemistry.orgrsc.org This modification results in a more sterically hindered and air-stable crystalline solid, making it easier to handle than the air-sensitive TCFP. organic-chemistry.orgrsc.org The rhodium complex of BulkyP has demonstrated exceptional catalytic activity and enantioselectivity, often surpassing TCFP. organic-chemistry.org For instance, in the hydrogenation of various functionalized alkenes, the BulkyP*-Rh complex achieved enantioselectivities up to 99.9% with substrate-to-catalyst ratios (S/C) as high as 200,000. organic-chemistry.org
Another relevant comparison is with the MiniPHOS family of ligands, which are C2-symmetric, methylene-bridged P-chirogenic bisphosphines. rsc.orgresearchgate.net While both TCFP and t-Bu-MiniPHOS are effective in the hydrogenation of functionalized alkenes, their structural differences (C1 vs. C2 symmetry and the nature of the bridge) lead to variations in performance depending on the substrate. rsc.orgresearchgate.net The Rh-MaxPHOS complex, a nitrogen-containing analogue of the TCFP catalyst, has also shown excellent results in the asymmetric hydrogenation of a wide range of enamides. researchgate.net
Computational studies have compared the catalytic cycles of rhodium complexes with TCFP, TangPhos, and BenzP* ligands, revealing insights into the mechanism of hydrogen activation and the origins of enantioselectivity. acs.org While all are highly effective, the optimal choice of ligand often depends on the specific substrate. For example, ligands like TangPhos and ZhangPhos are noted for their high enantioselectivities in the hydrogenation of N-aryl β-enamino esters and α-aryl imino esters. wiley-vch.de Similarly, C1-symmetric phospholane-based diphosphines have been shown to be more efficient catalysts than the C2-symmetric DuPhos for certain enamide substrates, achieving faster reaction rates. nih.gov
The table below presents a comparative overview of the catalytic performance of rhodium complexes with TCFP and other selected bisphosphine ligands in the asymmetric hydrogenation of representative substrates.
Mechanistic Investigations of S Rh Cod Tcfp Bf4 Catalyzed Asymmetric Hydrogenation
Unraveling the Catalytic Cycle and Reaction Pathways
The catalytic cycle of rhodium-catalyzed asymmetric hydrogenation has been a subject of extensive research, with the Halpern-Brown mechanism serving as a foundational model. jst.go.jp However, studies involving electron-rich, P-chirogenic ligands like TCFP have revealed nuances and alternative pathways that refine this classical mechanism.
Applicability and Refinements of the Halpern–Brown Mechanism
The Halpern-Brown mechanism, also known as the "unsaturated pathway," traditionally posits that the catalyst and substrate form diastereomeric catalyst-substrate complexes, with the minor, less stable diastereomer being more reactive towards hydrogen and ultimately determining the enantioselectivity of the product. jst.go.jp While this "anti-lock-and-key" concept has been successful in explaining the stereochemical outcomes for many rhodium-catalyzed hydrogenations, its direct application to the TCFP-Rh system has been a subject of debate. jst.go.jp
Some studies have found discrepancies when attempting to rationalize the high enantioselectivities observed with TCFP-Rh catalysts solely based on the major/minor concept. jst.go.jp These discrepancies have spurred deeper mechanistic investigations, leading to the proposal of alternative or modified pathways that better account for the experimental observations.
Role of Rhodium-Dihydride Intermediates
A significant refinement to the classical mechanism has been the identification and characterization of rhodium-dihydride intermediates. tcichemicals.com In the case of TCFP-Rh catalyzed hydrogenations, NMR and DFT computational studies have provided strong evidence for the involvement of these dihydride species. wiley-vch.detcichemicals.com
The proposed pathway suggests that the solvated TCFP-Rh complex reacts with hydrogen to form diastereomeric dihydride intermediates. jst.go.jp These dihydrides then interact with the substrate. The enantioselectivity is believed to be determined at the stage of forming a hexacoordinated Rh(III) complex that incorporates the bisphosphine ligand, the dihydride, and the substrate. tcichemicals.com This dihydride pathway offers a more comprehensive explanation for the stereochemical outcomes observed in the hydrogenation of various substrates, including those where the traditional Halpern-Brown mechanism falls short. wiley-vch.de
Substrate-Catalyst Interactions and Binding Modes
The precise manner in which the substrate coordinates to the chiral rhodium catalyst is a critical factor influencing both the rate and the enantioselectivity of the hydrogenation reaction.
Formation and Interconversion of Diastereomeric Alkene Complexes
Upon introduction of an alkene substrate to the TCFP-Rh catalyst, diastereomeric alkene complexes are formed. tcichemicals.com The C1 symmetry of the TCFP ligand allows for the potential formation of four diastereomers of its Rh-alkene complexes. tcichemicals.com NMR studies have shown that with substrates like methyl (Z)-α-acetamidocinnamate (MAC), the TCFP-Rh solvated complex initially generates four diastereomers. However, two of these are unstable and convert into two thermodynamically more stable isomers. tcichemicals.com
Interestingly, these stable diastereomeric complexes may not directly react with hydrogen. Instead, they can dissociate the alkene moiety to form a common intermediate which then proceeds through the catalytic cycle. tcichemicals.com This highlights the dynamic nature of the substrate-catalyst interactions and the potential for interconversion between different bound states.
Influence of Substrate Structure on Coordination Chemistry
The structure of the substrate plays a pivotal role in its coordination to the rhodium center. The binding mode can be highly dependent on both the nature of the rhodium complex and the substrate itself. researchgate.net For instance, studies with the TCFP-Rh catalyst have shown that while some substrates like MAC readily form stable chelate complexes, others may exhibit weaker or no detectable binding under certain conditions. tcichemicals.comresearchgate.net
Origin of Enantioselectivity in TCFP-Rhodium Catalysis
The remarkable enantioselectivity of the (S)-[Rh COD TCFP]BF4 catalyst stems from the unique chiral environment created by the TCFP ligand. The three bulky tert-butyl groups on the ligand effectively block three quadrants around the rhodium center, leaving one quadrant open for substrate coordination. wiley-vch.de This "three-hindered quadrant" motif is a key factor in dictating the facial selectivity of the hydrogenation.
The enantioselection is thought to be determined during the formation of a highly unstable, hexacoordinated dihydride complex where the C=C double bond of the substrate coordinates to the rhodium atom. tcichemicals.com The energetically most favorable diastereomer of this intermediate dictates the configuration of the final product. tcichemicals.com Therefore, the origin of enantioselectivity is not necessarily a result of the relative stabilities of the initial catalyst-substrate adducts (the major/minor concept), but rather the energetic differences between the diastereomeric transition states leading to the product. tcichemicals.com
Computational Studies on Transition State Free Energies
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways and the origins of enantioselectivity in hydrogenations catalyzed by rhodium complexes with P-chirogenic phosphine (B1218219) ligands like TCFP. researchgate.netacs.orgtcichemicals.com These studies have revealed that the binding of the substrate to the Rh(I) catalyst is highly dependent on both the nature of the rhodium complex and the substrate itself. researchgate.netacs.orgresearchgate.net
For instance, in the hydrogenation of β-dehydroamino acids, calculations have shown that pathways involving the hydrogenation of Rh(I) square planar chelate complexes are generally higher in free energy than those where hydrogen activation precedes chelate formation. researchgate.netresearchgate.net The computed differences in the free energies of the transition states for the coordination of the double bond in the R and S pathways have been found to correlate well with the experimentally observed optical yields. researchgate.netresearchgate.net This suggests that the enantioselectivity is determined at this crucial coordination step.
A key finding from these computational models is that to explain the extremely high enantiomeric excesses (ee) observed in some hydrogenations, it is necessary to consider the relative stabilities of the diastereomeric catalyst-substrate complexes. acs.org The less stable, minor diastereomer is often the one that reacts faster, leading to the observed high ee. This "anti-lock-and-key" model, where the major diastereomer is less reactive, has been supported by extensive DFT calculations.
Steric and Electronic Factors Governing Enantioselection
The enantioselectivity of the this compound catalyst is governed by a delicate interplay of steric and electronic factors. The bulky tert-butyl groups on the TCFP ligand create a well-defined chiral pocket around the rhodium center, which plays a critical role in discriminating between the two prochiral faces of the substrate. nih.govjst.go.jp
Studies comparing TCFP with other phosphine ligands have highlighted the importance of the ligand's steric bulk in achieving high enantioselectivity. nih.govjst.go.jp DFT calculations have shown that the stereoselection often occurs during the coordination of the C=C double bond to a Rh(III) non-chelating octahedral complex. The sense of enantioselection is determined by the relative ease of forming the chelate cycle in a less sterically hindered quadrant of the catalyst. researchgate.net
In the case of enamides with aryl substituents, C-H···π interactions between the tert-butyl group of the catalyst and the aryl group of the enamide can direct the formation of a specific dihydride intermediate, leading to high R-enantioselectivity. researchgate.net Conversely, for substrates with bulky alkyl groups, steric hindrance can disfavor the formation of one dihydride intermediate, leading to the preferential formation of another and resulting in high S-enantioselectivity. researchgate.net The electronic properties of the substituents on the substrate can also influence the stability of transition states, further impacting the enantiomeric outcome. epdf.pub
Advanced Spectroscopic and Computational Methodologies
A combination of advanced spectroscopic techniques and computational methods has provided a comprehensive understanding of the catalytic cycle of this compound-catalyzed hydrogenation.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Characterization
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting and characterizing transient intermediates in catalytic reactions. rsc.orgrsc.org In the context of this compound-catalyzed hydrogenation, low-temperature NMR studies have been crucial in observing catalyst-substrate adducts and hydride intermediates. researchgate.netacs.orgresearchgate.net
For example, in the hydrogenation of a β-dehydroamino acid, a monohydride intermediate was quantitatively formed and characterized by NMR at 173 K. researchgate.netacs.orgresearchgate.net The molecular structure and relative stereochemistry of this intermediate, combined with the stereochemical outcome of the low-temperature hydrogenation, provided strong evidence for a specific reaction pathway. researchgate.netacs.orgresearchgate.net These experimental observations, when coupled with DFT calculations, offer a detailed picture of the catalytic cycle. researchgate.netresearchgate.net
High-pressure NMR experiments, even at low temperatures, have also been employed to probe for late-stage intermediates in the reaction mechanism. acs.orghomkat.nl The ability to observe and characterize these fleeting species provides invaluable data for validating and refining the proposed mechanistic models. psu.eduprinceton.edu
Density Functional Theory (DFT) Computations for Mechanistic Elucidation
Density Functional Theory (DFT) computations have become an indispensable tool for unraveling the complex mechanisms of transition metal-catalyzed reactions. researchgate.netnih.govrsc.org In the study of this compound, DFT calculations have been used to:
Determine the structures of catalyst-substrate complexes: DFT can predict the various binding modes of a substrate to the rhodium catalyst. researchgate.netresearchgate.net
Calculate the energies of intermediates and transition states: This allows for the mapping of the potential energy surface of the entire catalytic cycle. researchgate.netresearchgate.netresearchgate.net
Elucidate the origin of enantioselectivity: By comparing the energy barriers of the competing pathways leading to the R and S products, the source of the observed enantioselectivity can be identified. researchgate.netresearchgate.netresearchgate.net
Investigate the role of the solvent: Solvation models can be incorporated into DFT calculations to understand the influence of the reaction medium. researchgate.net
The synergy between DFT calculations and experimental results, particularly from low-temperature NMR, has been a recurring theme in the mechanistic elucidation of these hydrogenation reactions. researchgate.netacs.orgresearchgate.netresearchgate.net
Application of Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of charged species in solution, making it well-suited for studying catalytic reactions involving ionic intermediates. uvic.caacs.orgyork.ac.ukrsc.orgnih.govuvic.canih.gov In the context of rhodium-catalyzed hydrogenation, ESI-MS has been used to:
Monitor the progress of the reaction: By continuously infusing the reaction mixture into the mass spectrometer, the consumption of reactants and the formation of products can be tracked in real-time. uvic.caacs.orgyork.ac.uk
Detect catalytic intermediates: Although often present in low concentrations, charged intermediates in the catalytic cycle can be observed by ESI-MS, providing direct evidence for their existence. uvic.ca
Study catalyst speciation: ESI-MS can help to identify the different rhodium species present in the reaction mixture, including catalyst resting states and off-cycle species. rsc.org
The use of charge-tagged substrates or ligands can enhance the sensitivity of ESI-MS for detecting neutral catalyst species. rsc.org This technique provides a powerful complementary approach to NMR and DFT for building a complete mechanistic picture of the this compound-catalyzed hydrogenation.
Advanced Strategies and Future Research Directions for S Rh Cod Tcfp Bf4
Addressing Ligand Stability and Handling Challenges in TCFP
A notable drawback of the Trichickenfootphos (TCFP) ligand is its sensitivity to air, which presents handling challenges. mdpi.com The ligand is known to be an air-sensitive oil, a characteristic that can complicate its storage and use in large-scale industrial applications. mdpi.com This sensitivity can lead to degradation of the ligand and a subsequent decrease in the catalyst's performance.
To overcome this limitation, researchers have explored the development of analogous ligands with improved air stability. One such example is the MaxPHOS ligand, which features an NH bridge instead of the CH2 bridge in TCFP. sci-hub.red Protonation of MaxPHOS results in the MaxPHOS·HBF4 salt, which is an air-stable compound in both solid and solution states. researchgate.netuoa.gr This salt serves as a convenient and more robust precursor for the in-situ generation of the active rhodium catalyst. uoa.gr Another approach has been the synthesis of "BulkyP*", a more sterically hindered version of TCFP. rsc.org By replacing the tert-butyl groups on the non-stereogenic phosphorus with bulky di-1-adamantylphosphino groups, a crystalline solid that is stable in air for over a month was created, making it much more practical for handling. rsc.orgorganic-chemistry.org
Heterogenization and Immobilization Strategies for Rhodium-TCFP Catalysts
To bridge the gap between homogeneous and heterogeneous catalysis, significant effort has been dedicated to the heterogenization and immobilization of rhodium-phosphine catalysts. chemrxiv.org This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems. acs.orgnih.gov Catalyst immobilization on solid supports is a key strategy for enhancing the sustainability of chemical processes, especially on an industrial scale where the cost and potential environmental impact of transition metal catalysts are significant concerns. mdpi.comnih.gov
The recovery and reuse of expensive rhodium catalysts are critical for the economic viability and environmental sustainability of industrial processes. mdpi.commdpi.com Various methods have been explored to facilitate catalyst recycling.
One common approach is precipitation, which can be effective for recovering platinum-group metals from spent catalysts. mdpi.com Other methods include solvent extraction and ion exchange. mdpi.com For instance, silica-based ion exchangers with polyamine functionalities have demonstrated rapid and selective recovery of rhodium from solutions. rsc.org These materials can have high ligand occupations and allow for the quantitative removal of adsorbed rhodium, with some showing stable recovery percentages over successive cycles. rsc.org
Solid-phase reduction using a trapping agent is another method that has been investigated for recovering rhodium from waste organocatalysts. mdpi.com Additionally, processes involving the oxidative dissociation of the rhodium-phosphine bond have been developed to convert rhodium into a form that can be readily extracted into an aqueous phase for effective recovery. mdpi.com
Immobilizing rhodium catalysts on polymer supports is a widely studied strategy to facilitate catalyst separation and reuse. rsc.orgamericanelements.com Highly cross-linked macroporous polymers have proven to be excellent supports for heterogenizing rhodium catalysts for reactions like hydrogenation. nih.gov The permanent pore structure of these supports allows for high reaction conversions with simplified workup procedures, typically just filtration. nih.gov
Covalent organic polymers (COPs) rich in phosphorus have been synthesized to act as solid-phase ligands for rhodium. rsc.org For example, a COP synthesized using triphenylphosphine (B44618) monomers was used to support a rhodium catalyst that demonstrated excellent activity, stability, and recyclability in alkyne hydrosilylation reactions over multiple cycles. rsc.org Another approach involves the use of polymer-supported BINAP ligands, which have shown high chemoselectivity, stereoselectivity, and catalytic activity in the hydroformylation of alkynes, with the heterogeneous catalyst sometimes outperforming its homogeneous counterpart and being reusable for up to 10 cycles. americanelements.com
Inorganic materials are frequently used as supports for catalyst immobilization due to their high surface area, stability, and ease of separation. osti.gov Silica (B1680970) and alumina (B75360) are common choices for immobilizing rhodium complexes. tamu.eduresearchgate.net For instance, rhodium complexes have been immobilized on silica via bifunctional phosphine (B1218219) linkers, which contain a phosphine group to coordinate the metal and a silane (B1218182) group to bind to the support. tamu.edu
A sophisticated approach involves the use of self-assembled monolayers (SAMs) on gold surfaces to immobilize chiral rhodium-diphosphine complexes. acs.orgnih.gov In this method, thiol-functionalized ligands are used to anchor the rhodium complex to a gold surface, creating a well-ordered monolayer. acs.orgdiva-portal.org This technique combines the advantages of both homogeneous and heterogeneous catalysis, allowing the catalytic properties of the metal center to be influenced by the surrounding monolayer. acs.orgnih.gov These gold-supported catalysts have been shown to maintain their catalytic activity and enantioselectivity and can be recovered by filtration and reused multiple times without a loss of enantioselectivity. acs.orgnih.gov The immobilization can also lead to an increase in catalyst activity compared to the homogeneous system. diva-portal.org
| Support Material | Immobilization Method | Key Findings |
| Gold Colloids | Self-Assembled Thiolate Monolayers (SAMs) | Retains catalytic activity and enantioselectivity; easily recovered and reused. acs.orgnih.gov |
| Silica | Bifunctional Phosphine Linkers | Effective for olefin hydrogenation; reusability and limited rhodium leaching. mdpi.comnih.gov |
| Alumina | Incipient Wetness Impregnation | Support nature influences catalytic activity in ring-opening reactions. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Ion Exchange / Post-synthetic Modification | Recyclable catalysts for hydrogenation with potential for size selectivity. chemrxiv.orgresearchgate.net |
This table summarizes various inorganic supports and methods used for immobilizing rhodium catalysts, along with key research findings.
Biphasic catalysis offers an elegant solution for catalyst recovery by immobilizing the catalyst in a liquid phase that is immiscible with the reaction products. mdpi.commdpi.com This allows for simple separation by decantation and reuse of the catalyst-containing phase. mdpi.commdpi.com Ionic liquids (ILs) are particularly well-suited as solvents for the catalyst phase due to their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of organometallic complexes. mdpi.comresearchgate.netnih.gov
Rhodium catalysts dissolved in ILs can form a biphasic system with the reactants and products. mdpi.comresearchgate.netnih.gov This approach has been successfully applied to hydrosilylation and hydroformylation reactions. mdpi.comrsc.orgnih.gov The use of a diphosphine-functionalized ionic liquid can create a highly efficient and stable rhodium catalytic system that can be recycled multiple times without any loss of activity. rsc.orgnih.gov The synergistic effect of the functionalized IL and the IL solvent can contribute to the formation and stability of the active rhodium species. nih.gov
| Ionic Liquid System | Reaction Type | Outcome |
| Imidazolium and Pyridinium-based ILs | Hydrosilylation | Enables reuse of the IL phase with the catalyst in multiple cycles. mdpi.com |
| [PEmim]BF4 with diphosphine-functionalized IL | Hydroformylation | Catalyst recycled for 9 runs without loss of activity. rsc.orgnih.gov |
This table presents examples of biphasic catalysis using ionic liquids for rhodium-catalyzed reactions, highlighting the reusability of the catalytic system.
Surface Immobilization on Inorganic Supports (e.g., thiolate monolayers on gold)
Development of Analogous and Next-Generation TCFP-Type Ligands
The success of TCFP has spurred the development of new P-stereogenic phosphine ligands with the aim of improving upon its properties, such as air stability, and expanding the scope of their applications in asymmetric catalysis. sci-hub.redorganic-chemistry.org Research in this area is a vibrant field, with continuous efforts to synthesize novel ligands that are both highly efficient and selective. mdpi.comacs.org
One strategy involves modifying the backbone of the ligand. The MaxPHOS ligand, with its NH bridge, is a prime example of a successful TCFP analogue that offers enhanced air stability through protonation. sci-hub.reduoa.gr Another approach focuses on altering the steric and electronic properties of the phosphine substituents. The development of BulkyP*, which incorporates bulky adamantyl groups, resulted in a highly air-stable and crystalline ligand with exceptional enantioselectivity and catalytic activity. rsc.orgorganic-chemistry.org
Researchers have also synthesized other P-chirogenic phosphine ligands, such as QuinoxP* and BenzP*, which are air-stable crystalline solids and have shown high performance in various catalytic asymmetric reactions. jst.go.jp The development of these structurally simple yet effective P-chiral ligands has also been instrumental in mechanistic studies of rhodium-catalyzed asymmetric hydrogenation. jst.go.jpnih.gov The continuous exploration of new ligand architectures, including those with different bridging atoms or novel phosphine substituents, remains a key direction for advancing the field of asymmetric catalysis. ub.edu
| Ligand | Key Feature | Advantage over TCFP |
| MaxPHOS | NH bridge instead of CH2 | Forms an air-stable salt upon protonation. sci-hub.reduoa.gr |
| BulkyP | Di-1-adamantylphosphino groups | Crystalline solid, stable in air for over a month; high enantioselectivity. organic-chemistry.org |
| QuinoxP | Quinoxaline (B1680401) backbone | Air-stable crystalline solid with high enantioinduction ability. jst.go.jptcichemicals.com |
| BenzP * | Benzene-based backbone | Air-stable crystalline solid, useful in various asymmetric syntheses. jst.go.jp |
This table compares next-generation ligands to TCFP, highlighting their key features and advantages.
Exploration of Steric and Electronic Modifications for Optimized Performance
The performance of metal-phosphine catalysts like (S)-[Rh COD TCFP]BF4 is intricately linked to the steric and electronic properties of the phosphine ligand. nih.govjst.go.jp The TCFP ligand is noted for being a bulky and electron-rich P-chiral phosphine, which contributes to its high activity in the hydrogenation of certain substrates. nih.gov Research has shown that fine-tuning these properties can lead to significant improvements in catalytic activity and selectivity.
Future research directions involve the systematic modification of the TCFP framework. Key strategies include:
Varying Alkyl Substituents: The TCFP ligand features tert-butyl and methyl groups on its phosphorus atoms. researchgate.net Systematically replacing these with other alkyl groups of varying sizes (e.g., isopropyl, cyclohexyl, adamantyl) can modulate the steric environment around the rhodium center. This can influence substrate binding and the stereochemical outcome of the reaction. Studies on other bulky phosphine ligands have shown that such modifications are crucial for optimizing performance for different classes of substrates. nih.gov
Introducing Electron-Withdrawing or -Donating Groups: The electronic nature of the ligand can be altered by introducing functional groups on the phosphine substituents. While TCFP is already electron-rich, further increasing or decreasing its electron-donating ability can impact the reactivity of the rhodium center. This can be a key factor in reactions that involve oxidative addition or reductive elimination steps. numberanalytics.com
Modifying the Ligand Backbone: The methylene (B1212753) bridge in the TCFP ligand dictates the bite angle of the chelate. Exploring alternative backbones, such as those with ether or nitrogen linkages, could alter the geometry of the metal complex and, consequently, its catalytic properties. For instance, the nitrogen-containing analogue, MaxPHOS, has been synthesized and shows comparable, high reactivity in asymmetric hydrogenations. nih.gov
A notable example of steric modification is the development of (R)-BulkyP*, a successor to TCFP. This ligand incorporates a bulky di-1-adamantylphosphino group, which enhances the shielding of the catalytic site, leading to improved enantioselectivity in rhodium-catalyzed asymmetric hydrogenations. researchgate.net
Design of Air-Stable P-Chirogenic Ligands
A significant practical limitation of many P-chirogenic phosphine ligands, including TCFP, is their sensitivity to air. researchgate.netwiley-vch.de The development of air-stable alternatives is a major focus of current research to improve the handling and industrial viability of these catalysts.
The design of air-stable P-chirogenic ligands often involves incorporating specific structural motifs that protect the phosphorus atoms from oxidation. A successful strategy has been the introduction of a quinoxaline or similar aromatic backbone. Ligands such as QuinoxP* and BenzP* are crystalline solids that exhibit remarkable air stability while maintaining high enantioselectivity in rhodium-catalyzed reactions. nih.govtcichemicals.com This stability is attributed to the electronic effects and the rigid structure imparted by the aromatic framework. tcichemicals.com
Inspired by these successes, future research on TCFP-related ligands could involve:
Incorporation of Heteroaromatic Backbones: Replacing the simple methylene bridge of TCFP with a rigid, electron-rich heteroaromatic system could enhance air stability without compromising the beneficial steric bulk.
Development of Pre-catalysts: The synthesis of air-stable pre-catalysts, where the phosphine is already coordinated to the metal center in a stable form, is another viable approach. The this compound complex itself is more stable than the free TCFP ligand.
Use of Phosphine-Borane Adducts: The synthesis of P-chirogenic phosphines often proceeds through air-stable phosphine-borane intermediates. nih.govjst.go.jp Exploring the direct use of these protected precursors in catalyst preparation can simplify handling procedures.
A recent breakthrough in this area is the development of BulkyP*, an analogue of TCFP, which is a crystalline solid and can be handled in the air. researchgate.net This demonstrates that appropriate steric shielding, in this case by the di-1-adamantylphosphino group, can confer air stability even in the absence of a rigid aromatic backbone. researchgate.net
Expanding Applications of this compound in Broader Asymmetric Transformations
While this compound has proven highly effective in asymmetric hydrogenation, particularly for the synthesis of chiral amino acids and their derivatives, its application in other types of asymmetric transformations remains relatively unexplored. acs.orgscribd.com Expanding the scope of this catalyst is a key area for future research.
Potential areas for expanded application include:
Asymmetric Hydroformylation: This reaction introduces both a hydrogen atom and a formyl group across a double bond and is a powerful tool for creating chiral aldehydes. While rhodium-phosphine complexes are the catalysts of choice for this transformation, the use of TCFP has not been extensively reported. pharmaceutical-business-review.com Given the ligand's steric and electronic properties, it could offer unique selectivity for certain olefin substrates.
Asymmetric Conjugate Addition: The addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Rhodium-catalyzed versions of this reaction are known, and the chiral environment provided by the TCFP ligand could be beneficial for achieving high enantioselectivity. nih.gov
Asymmetric Allylic Alkylation: This reaction forms a new carbon-carbon bond at a position allylic to a double bond. While often catalyzed by palladium, rhodium complexes have also shown activity. nih.gov The unique steric profile of TCFP could influence the regioselectivity and enantioselectivity of these reactions.
Rhodium-Catalyzed Dearomatization: Recent advances have shown that rhodium catalysts can be used in the asymmetric dearomatization of aromatic compounds, providing access to complex chiral three-dimensional structures. acs.org Exploring the potential of this compound in such transformations could open up new synthetic pathways. acs.org
The exploration of these and other reactions will likely require careful optimization of reaction conditions, including solvent, temperature, and additives, to suit the specific catalytic cycle of each transformation.
Industrial Relevance and Scalability Considerations for Practical Applications
The use of homogeneous catalysts like this compound in large-scale industrial processes presents both opportunities and challenges. Asymmetric hydrogenation is a mature technology in the pharmaceutical and fine chemical industries, valued for its efficiency and environmental friendliness. nih.govokayama-u.ac.jp
A significant example of the industrial application of a TCFP-based catalyst is in the synthesis of Imagabalin, a drug candidate for generalized anxiety disorder. okayama-u.ac.jpingentaconnect.com In this process, a rhodium catalyst with the TCFP ligand was used for the asymmetric hydrogenation of a β-enamide on a multi-ton scale, demonstrating the catalyst's high activity and suitability for industrial production. ingentaconnect.com
Despite such successes, several factors must be considered for scalability:
Catalyst Cost and Loading: Rhodium is a precious and expensive metal. researchgate.net Therefore, achieving high turnover numbers (TON) and turnover frequencies (TOF) with very low catalyst loadings is crucial for economic viability. The high activity of the Rh-TCFP catalyst is a significant advantage in this regard. okayama-u.ac.jp
Catalyst Stability and Deactivation: Homogeneous catalysts can be prone to deactivation under prolonged reaction conditions. Understanding the deactivation pathways and developing strategies to mitigate them is essential for robust industrial processes. tcichemicals.com
Catalyst Separation and Recycling: One of the main challenges of homogeneous catalysis is the separation of the catalyst from the product mixture. researchgate.net This is particularly important in the pharmaceutical industry, where stringent limits on residual metal content in the final product must be met. Research into catalyst immobilization on soluble polymers or other supports that allow for easier separation and recycling is an active area of investigation. researchgate.net
Ligand Synthesis and Availability: The commercial viability of a chiral catalyst also depends on the efficient and cost-effective synthesis of the chiral ligand. The synthesis of P-chirogenic ligands like TCFP can be complex, and scalable, high-yielding synthetic routes are necessary. acs.org
Future research will likely focus on addressing these scalability challenges through the development of more robust and recyclable catalytic systems, as well as more efficient syntheses of the chiral ligands themselves.
Q & A
Q. How does this compound function in asymmetric hydrogenation reactions?
- Methodological Answer : The Rh center coordinates substrates (e.g., olefins), while the chiral TCFP ligand induces enantioselectivity by creating a stereochemical environment. highlights that enantioselectivity (>95%) arises from the ligand’s rigid δ-conformation, which restricts substrate orientation during catalysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantioselectivity data across different catalytic systems using this compound?
- Methodological Answer : Contradictions may stem from:
- Ligand Flexibility : Deviations in δ-conformation due to solvent polarity or temperature ( notes solvent-dependent conformational changes) .
- Substrate Effects : Steric/electronic variations in substrates alter interactions with the TCFP ligand.
- Resolution Strategy :
Conduct control experiments with standardized substrates (e.g., α-dehydroamino acids).
Use computational modeling (DFT) to map steric/electronic interactions .
Cross-validate with X-ray crystallography to confirm ligand conformation under reaction conditions .
Q. What experimental design considerations are critical for optimizing this compound in novel catalytic applications?
- Methodological Answer :
- Parameter Screening : Systematically vary solvent (polar vs. nonpolar), temperature (0–50°C), and substrate scope.
- Error Mitigation : Use error propagation analysis () to quantify uncertainties in yield and selectivity measurements .
- Reproducibility : Document all synthetic steps and characterization data per ’s reproducibility standards .
Q. How can computational methods complement experimental studies of this compound’s catalytic mechanisms?
- Methodological Answer :
- DFT Calculations : Model transition states to predict enantioselectivity trends (e.g., dihedral angle effects) .
- Molecular Dynamics : Simulate ligand-substrate interactions under varying solvent/temperature conditions.
- Validation : Cross-reference computational results with experimental kinetic isotopic effects (KIE) and X-ray data .
Q. What are the best practices for reporting contradictory or irreproducible results in studies involving this compound?
- Methodological Answer :
- Transparency : Disclose all reaction conditions (e.g., trace moisture, oxygen levels) that may affect outcomes () .
- Error Analysis : Include confidence intervals for selectivity/yield measurements and discuss potential sources of bias () .
- Peer Review : Pre-submission validation by independent labs () ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
